molecular formula C20H19ClN2OS B333155 (E)-3-(2-CHLOROPHENYL)-N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-2-PROPENAMIDE

(E)-3-(2-CHLOROPHENYL)-N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-2-PROPENAMIDE

Cat. No.: B333155
M. Wt: 370.9 g/mol
InChI Key: ZKNINXREGJHWML-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-CHLOROPHENYL)-N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-2-PROPENAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a cyano group, and a hexahydrocycloocta[b]thiophene ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-CHLOROPHENYL)-N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common approach includes:

    Formation of the hexahydrocycloocta[b]thiophene ring: This can be achieved through a cyclization reaction involving suitable precursors.

    Introduction of the cyano group: This step often involves nucleophilic substitution reactions.

    Attachment of the chlorophenyl group: This can be done via electrophilic aromatic substitution.

    Formation of the prop-2-enamide linkage: This involves coupling reactions under specific conditions, such as the use of coupling agents and catalysts.

Industrial Production Methods: Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride for nucleophilic substitution or halogens for electrophilic substitution.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include primary amines.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly for targeting specific molecular pathways.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (E)-3-(2-CHLOROPHENYL)-N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-2-PROPENAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the cyano group can participate in hydrogen bonding or dipole interactions. The thiophene ring may also play a role in stabilizing the compound within the target site.

Comparison with Similar Compounds

  • (2E)-3-(2-bromophenyl)-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)prop-2-enamide
  • (2E)-3-(2-fluorophenyl)-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)prop-2-enamide

Uniqueness:

  • The presence of the chlorophenyl group in (E)-3-(2-CHLOROPHENYL)-N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-2-PROPENAMIDE provides unique electronic and steric properties that can influence its reactivity and binding affinity compared to its bromine or fluorine analogs.

Properties

Molecular Formula

C20H19ClN2OS

Molecular Weight

370.9 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)prop-2-enamide

InChI

InChI=1S/C20H19ClN2OS/c21-17-9-6-5-7-14(17)11-12-19(24)23-20-16(13-22)15-8-3-1-2-4-10-18(15)25-20/h5-7,9,11-12H,1-4,8,10H2,(H,23,24)/b12-11+

InChI Key

ZKNINXREGJHWML-VAWYXSNFSA-N

Isomeric SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)/C=C/C3=CC=CC=C3Cl)C#N

SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)C=CC3=CC=CC=C3Cl)C#N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)C=CC3=CC=CC=C3Cl)C#N

Origin of Product

United States

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